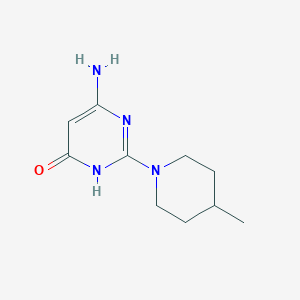

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one

説明

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one, also known as 4-Methyl-1-piperidin-2-ylpyrimidine-6-amine, is a synthetic compound with a wide range of applications in the medical, pharmaceutical, and scientific fields. It is a key intermediate for the synthesis of many pharmaceuticals, such as anticonvulsants, anti-cancer agents, and antibiotics. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and preservatives. This compound has a range of biochemical and physiological effects, and is of particular interest in the research of cancer and neurological diseases.

科学的研究の応用

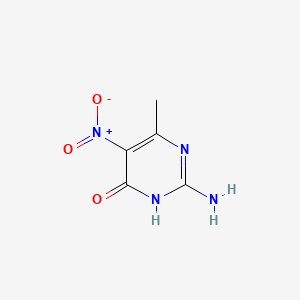

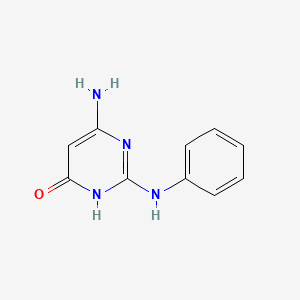

- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .

- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .

- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .

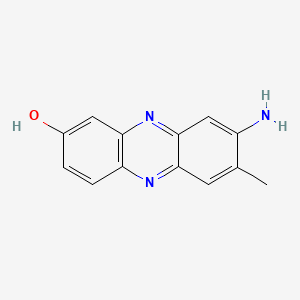

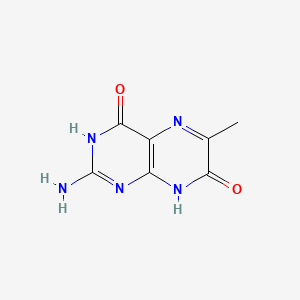

- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .

- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Scientific Field: Organic Chemistry and Biochemistry

Scientific Field: Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .

- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .

- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .

- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .

- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Scientific Field: Bioengineering and Applied Chemistry

Scientific Field: Synthetic Organic and Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .

- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .

- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .

- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .

- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Scientific Field: Bioengineering and Applied Chemistry

Scientific Field: Synthetic Organic and Medicinal Chemistry

特性

IUPAC Name |

4-amino-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-2-4-14(5-3-7)10-12-8(11)6-9(15)13-10/h6-7H,2-5H2,1H3,(H3,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIDSPCRSTIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)